Beta-Lactamase Inhibition: N-(2-Methoxyphenyl)butanamide vs. a Potent Clinical Inhibitor
N-(2-Methoxyphenyl)butanamide demonstrates negligible inhibitory activity against class A beta-lactamase from E. coli, with an IC50 of 1,850,000 nM (1.85E+6 nM) [1]. This establishes a critical baseline for SAR studies, as its activity is orders of magnitude weaker than known inhibitors. In contrast, a potent beta-lactamase inhibitor from the patent literature (BDBM98742) exhibits an IC50 of 9.5 nM against P. aeruginosa beta-lactamase under similar assay conditions [2]. This stark, >194,000-fold difference in potency confirms that the unsubstituted core scaffold of N-(2-methoxyphenyl)butanamide is insufficient for therapeutic enzyme inhibition and that significant structural elaboration is required to achieve meaningful activity.
| Evidence Dimension | Inhibitory activity against beta-lactamase (IC50) |
|---|---|
| Target Compound Data | 1,850,000 nM (E. coli K12 (PSE4) class A beta-lactamase) |
| Comparator Or Baseline | BDBM98742: 9.5 nM (P. aeruginosa beta-lactamase) |
| Quantified Difference | > 194,000-fold weaker inhibition |
| Conditions | Spectrophotometric enzyme inhibition assay; pre-incubation conditions per referenced studies. |
Why This Matters
This data quantitatively defines N-(2-methoxyphenyl)butanamide as an essentially inactive 'negative control' for this target, a crucial starting point for any medicinal chemistry program seeking to develop novel beta-lactamase inhibitors from this scaffold.
- [1] BindingDB. (n.d.). BDBM50469665 (CHEMBL30914) Activity Data: IC50 = 1.85E+6 nM against E. coli K12(PSE4) class A beta-lactamase. BindingDB entry. View Source
- [2] BindingDB. (n.d.). BDBM98742 (US8487093, 90) Activity Data: IC50 = 9.5 nM against P. aeruginosa beta-lactamase. BindingDB entry. View Source
